molecular formula C14H15NO B1630556 N,N-Dibenzylhydroxylamine CAS No. 621-07-8

N,N-Dibenzylhydroxylamine

Cat. No.: B1630556
CAS No.: 621-07-8
M. Wt: 213.27 g/mol
InChI Key: GXELTROTKVKZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzylhydroxylamine is an organic compound with the molecular formula C14H15NO. It is a white to slightly yellow crystalline substance. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Mechanism of Action

Target of Action

N,N-Dibenzylhydroxylamine (DBHA) primarily targets free radicals . It acts as a free radical scavenger , particularly hydroxylamine free radicals . The compound’s role is to stabilize these radicals, which is crucial in various chemical processes .

Mode of Action

DBHA interacts with its targets by combining with them to form stable compounds . For instance, it can combine with a hydroperoxide intermediate to form a stable compound . This interaction reduces the free hydroxyl content in coal and interrupts the formation of aldehydes and carboxylic acids . Additionally, DBHA can combine with alkyl radicals to form stable compounds .

Biochemical Pathways

The primary biochemical pathway affected by DBHA is the oxidation process . By combining with free radicals, DBHA inhibits the spontaneous combustion of coal, especially for lignite and sub-bituminous coal . It exerts an inhibitory effect by increasing the activation energy at each stage, especially during the accelerated oxidation and quick oxidation stages .

Result of Action

The molecular and cellular effects of DBHA’s action primarily involve the stabilization of free radicals . By forming stable compounds with these radicals, DBHA prevents the spontaneous combustion of coal and the formation of hazardous gases . This makes it a feasible stabilizer for the spontaneous combustion of coal .

Action Environment

The action, efficacy, and stability of DBHA can be influenced by environmental factors such as temperature . For instance, the effect of DBHA on the change of the active groups during coal oxidation varies at different temperatures . More research is needed to fully understand how other environmental factors may influence DBHA’s action.

Preparation Methods

N,N-Dibenzylhydroxylamine can be synthesized through a reaction involving hydroxylamine hydrochloride and benzyl chloride in the presence of sodium carbonate. The reaction is typically carried out in ethanol under reflux conditions for about two hours. After cooling and filtration, the product is precipitated using ice water . The yield of this reaction is approximately 61.5%, with a melting point of 123°C .

Chemical Reactions Analysis

N,N-Dibenzylhydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Upon oxidation, it yields N-benzyl-α-phenylnitrone, which can further undergo cycloaddition reactions with suitable dipolarophiles . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are N,N,O-trisubstituted hydroxylamines and arylamines .

Comparison with Similar Compounds

N,N-Dibenzylhydroxylamine is unique compared to other hydroxylamines due to its dual benzyl groups, which enhance its stability and reactivity. Similar compounds include O-benzylhydroxylamine, N-methylhydroxylamine, and N,N-diethylhydroxylamine . These compounds share similar chemical properties but differ in their specific applications and reactivity profiles. For instance, O-benzylhydroxylamine is widely used in transition metal-catalyzed C–N bond-forming reactions, while N-methylhydroxylamine is commonly used in the synthesis of pharmaceuticals .

Properties

IUPAC Name

N,N-dibenzylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXELTROTKVKZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044702
Record name N-Benzyl-N-hydroxy-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-07-8
Record name Dibenzylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dibenzylhydroxylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Benzyl-N-hydroxy-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibenzylhydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWX35J4X22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 0.051 M dimethyldioxirane in acetone (32.9 ml, 1.67 mmol) was added to a cold stirred solution of N,N-dibenzylamine (Aldrich; 0.331 g, 1.67 mmol) in acetone (5 ml). The mixture was stirred for fifteen minutes in an ice bath. Evaporation of the solvent on the rotary evaporator gave a white crystalline solid. The solid was dissolved in acetone and the solution dried with anhydrous Na2SO4. The solvent was removed to give a chromatographically homogeneous white solid (0.352 g, 98% yield). Measured mp was 121-122; reported mp is 122-123 (DeLaMare et al 1963).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.331 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
32.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,491,151 discloses a method for preparing N,N-dialkylhydroxylamine compounds by allowing hydroxylamines react with alkyl halides, alkyl tosylates or the like. However, this method is also undesirable, because it requires a prolonged reaction time and achieves a yield of no more than about 50%. Tetrahedron Letters, Vol. 37, No. 33 pp. 6025-6028, 1996 discloses a method for synthesizing nitrone compounds by oxidizing dibenzylamine by means of a combination of aqueous hydrogen peroxide and methyltrioxorhenium. According to this synthetic method, an N,N-dibenzylhydroxyl-amine compound is produced in addition to a nitrone compound as a major product. However, its yield is low. Furthermore, the method requires a large amount of methyltrioxorhenium. For these reasons, the method is only disadvantageously applied to practical preparations of N,N-dibenzylhydroxylamine compounds.
[Compound]
Name
N,N-dialkylhydroxylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl tosylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Dibenzylamine (3.0 g, 0.0152 mole) was added with ethyl acetate (15 ml) and anhydrous magnesium sulfate (3 g), and the mixture was stirred under ice cooling. A solution of methyltrioxorhenium (0.0114 g, 0.0457 mmole) dissolved in 35% aqueous hydrogen peroxide (1.8 g, 0.018 mole) was added dropwise to the mixture over 1 hour so as to keep internal temperature at 5° C. to 10° C. After the reaction mixture was stirred at the same temperature for 1 hour, the magnesium sulfate was removed by filtration, and the filtrate was added with a solution of oxalic acid (1.23 g, 0.0137 mole) dissolved in acetone (7 ml). The mixture was stirred for 30 minutes under ice cooling, and the precipitated crystals were collected by filtration to obtain oxalic acid salt of N,N-dibenzylhydroxylamine (3.0 g, yield: 65.2%) having melting point of 152-153° C. Chemical structure of the product was analyzed by 1H-NMR, mass spectrometry and elemental analysis. 1H-NMR (DMSO-D6) σ (ppm) (multiplicity, integrated value): 7.45-7.12 (m, 11H), 3.85 (s, 4H). Elemental analysis, calculated for C16H17N1O5 : C, 63.36; H, 5.65; N, 4.62, found: C, 63.30; H, 5.65; N, 4.62.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Quantity
0.0114 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

tert-Butyldimethylsiloxy-N,N-dibenzylamine, Compound 1, was heated with sodium tetrafluoroborate at about 200° C. for 30 minutes. The tert-butyldimethylfluorosilane could be distilled off at 62°-64° C. in 82% yield. N,N-dibenzylhydroxylamine was isolated from the reaction. Similar results were obtained using sodium salts of hexafluorophosphate and hexafluoroantimonate.
Name
tert-Butyldimethylsiloxy-N,N-dibenzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dibenzylhydroxylamine
Reactant of Route 2
Reactant of Route 2
N,N-Dibenzylhydroxylamine
Reactant of Route 3
Reactant of Route 3
N,N-Dibenzylhydroxylamine
Reactant of Route 4
N,N-Dibenzylhydroxylamine
Reactant of Route 5
N,N-Dibenzylhydroxylamine
Reactant of Route 6
N,N-Dibenzylhydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.